molecular formula C36H74O4P- B14100238 DI-N-Octadecylphosphate

DI-N-Octadecylphosphate

Cat. No.: B14100238
M. Wt: 601.9 g/mol
InChI Key: FRXGWNKDEMTFPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DI-N-Octadecylphosphate is an organic compound with the molecular formula C36H75O4P. It is a type of phosphate ester, specifically a diester of phosphoric acid and octadecanol. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-N-Octadecylphosphate typically involves the reaction of octadecanol with phosphoric acid or its derivatives. One common method includes the reaction of octadecanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diester.

Another method involves the use of diethylphosphite, which reacts with octadecanol in the presence of a catalyst such as sodium methoxide. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, including octadecanol and phosphoric acid derivatives, are fed into reactors where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

DI-N-Octadecylphosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and phosphoric acid.

    Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.

    Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Octadecanol and phosphoric acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

DI-N-Octadecylphosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DI-N-Octadecylphosphate is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is particularly useful in the formulation of various products, including cosmetics and pharmaceuticals.

At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and stability of lipid-based delivery systems. This interaction is crucial for its applications in drug delivery and gene therapy .

Comparison with Similar Compounds

Similar Compounds

    DI-N-Octylphosphate: Another phosphate ester with shorter alkyl chains.

    DI-N-Decylphosphate: Similar structure but with decyl (C10) chains instead of octadecyl (C18).

    DI-N-Dodecylphosphate: Contains dodecyl (C12) chains.

Uniqueness

DI-N-Octadecylphosphate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and stabilizing properties .

Properties

Molecular Formula

C36H74O4P-

Molecular Weight

601.9 g/mol

IUPAC Name

dioctadecyl phosphate

InChI

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1

InChI Key

FRXGWNKDEMTFPL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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